molecular formula C13H13N3O2 B4264865 N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4264865
M. Wt: 243.26 g/mol
InChI Key: IBOYKVIZDFFWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound designed as a versatile small molecule scaffold for research and development in medicinal chemistry. This structure integrates a pyrazole ring, a well-established heterocycle in drug discovery, with an acetylphenyl carboxamide moiety. Pyrazole derivatives are recognized as electron-rich nitrogenous heterocycles that demonstrate a wide spectrum of significant pharmacological activities, making them privileged structures in the design of novel therapeutic agents. The core pyrazole structure is known to be a key component in compounds with diverse biological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. The presence of the carboxamide linker and the acetyl group on the phenyl ring enhances the molecule's potential for molecular recognition and binding to biological targets, while also influencing its solubility and reactivity for further chemical modifications. Researchers can utilize this compound as a critical building block in hit-to-lead optimization campaigns, particularly in projects aiming to develop new cannabinoid CB1 receptor antagonists, monoamine oxidase (MAO) inhibitors, or antitrypanosomal agents, where pyrazoline and pyrazole cores have shown substantial promise. This product is intended for research applications only and is not for diagnostic or therapeutic use. Handling should be performed by qualified professionals in a controlled laboratory setting with appropriate safety precautions.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9(17)10-3-5-11(6-4-10)15-13(18)12-7-8-14-16(12)2/h3-8H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOYKVIZDFFWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-aminoacetophenone with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetone. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has shown promise in various therapeutic applications:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, including human cervical cancer (HeLa) and pancreatic cancer (SUIT-2) cells. For example, one study reported growth inhibition percentages ranging from 68% to 104% against pancreatic cancer cells at concentrations of 100 µM.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

The primary biological target of this compound is the heat shock protein HSP 90-alpha. This protein plays a crucial role in cellular processes, including:

  • Signal Transduction : HSP 90-alpha is involved in stabilizing and activating numerous signaling proteins.
  • Cell Cycle Regulation : The interaction with HSP 90-alpha can influence cell cycle progression and apoptosis, making it particularly relevant in cancer therapy.

Chemistry and Synthesis

In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

  • Oxidation : Can yield corresponding oxides or hydroxylated derivatives.
  • Reduction : Can lead to the formation of amine derivatives.
  • Substitution : The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Case Studies and Research Findings

Several studies have explored the biological activity and applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityInhibition of HeLa and SUIT-2 cell lines with growth inhibition percentages between 68%-104% at 100 µM concentration.
Study BAnti-inflammatory ActivityInhibition of TNF-α and IL-6 production in vitro, indicating potential for treating inflammatory diseases.
Study CMechanism of ActionInteraction with HSP 90-alpha affecting cell cycle regulation and apoptosis pathways .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating various biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, influencing cellular signaling processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives

Core Structural Variations
  • Pyrazole vs. Triazole/Oxazole Cores: Triazole analogs (e.g., N-(4-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide, ) replace the pyrazole with a triazole ring, altering hydrogen-bonding capacity and metabolic stability due to the nitrogen-rich triazole core . Oxazole analogs (e.g., N-(4-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, ) feature a less basic oxazole ring, which may reduce solubility compared to pyrazole derivatives .
Substituent Effects
  • The acetyl group in the target compound provides moderate electron withdrawal without the steric bulk seen in bromo or nitro analogs () .
  • Electron-Donating Groups (EDGs) :
    • Methoxy (, compounds 1, 5, 8) and methyl (b) groups increase lipophilicity and may enhance membrane permeability but reduce binding affinity to polar targets .

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight Key Substituents Evidence
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide Not reported ~285.3 4-Acetylphenyl, 1-methyl -
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) 247 293.3 Phenylamino, unsubstituted phenyl
5-Amino-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (4b) 178 307.3 4-Methylphenyl
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Not reported ~351.3 2-Methylphenyl, triazole core
  • The target compound’s acetyl group balances polarity, likely offering intermediate solubility between polar (e.g., amino-substituted 4a) and nonpolar (e.g., methyl-substituted 4b) analogs .

Biological Activity

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with an acetylphenyl substituent, which is critical for its biological activity. The structural formula is represented as follows:

N 4 acetylphenyl 1 methyl 1H pyrazole 5 carboxamide\text{N 4 acetylphenyl 1 methyl 1H pyrazole 5 carboxamide}

Target Proteins

The primary target of this compound is the Heat Shock Protein HSP 90-alpha . This protein plays a crucial role in protein folding and stabilization, influencing various signaling pathways within the cell.

Mode of Action

The compound interacts with HSP 90-alpha, potentially altering its function. This interaction may lead to changes in cell cycle control and signal transduction pathways, which are vital for cellular homeostasis and response to stress .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, compounds structurally similar to this pyrazole derivative have shown significant cytotoxic effects:

CompoundCell LineIC50 (µM)
Compound 2MCF73.79
Compound 3Hep-23.25
Compound 4A54926

These results suggest that modifications to the pyrazole structure can enhance anticancer activity .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . In one study, derivatives similar to this compound exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, the compound shows potential antimicrobial activity . It has been tested against various bacterial strains, demonstrating promising results in inhibiting growth at specific concentrations .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

  • Anticancer Activity : A study reported that pyrazole derivatives had significant effects on cancer cell lines with IC50 values ranging from 0.28 µM to 49.85 µM, indicating strong potential for therapeutic applications against cancers such as breast and lung cancer .
  • Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory cytokines, showing up to 93% inhibition at effective concentrations .
  • Antimicrobial Activity : Research demonstrated that compounds derived from the pyrazole structure exhibited notable antimicrobial effects against strains such as E. coli and Bacillus subtilis, highlighting their potential use in treating infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or esters under acidic conditions. For example, microwave-assisted synthesis (MAS) can enhance reaction efficiency by reducing reaction time and improving yields compared to conventional heating . Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming the pyrazole ring structure and substituent positions. For instance, 1H^1H-NMR peaks at δ 2.5–3.0 ppm indicate the methyl group on the pyrazole ring, while aromatic protons appear between δ 7.0–8.5 ppm. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches near 1650–1700 cm1^{-1}. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to screen for activity?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential. Anti-inflammatory activity can be evaluated via COX-2 inhibition assays, while antimicrobial screening uses disc diffusion methods against E. coli or S. aureus. Ensure proper controls (e.g., DMSO for solubility) and replicate experiments to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Systematically modify substituents on the pyrazole ring (e.g., replace acetylphenyl with fluorophenyl or methoxyphenyl groups) and assess changes in biological activity. Computational tools like molecular docking (AutoDock Vina) predict binding affinities to target proteins (e.g., EGFR or COX-2). Correlate calculated binding energies (ΔG) with experimental IC50_{50} values to validate SAR hypotheses .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols (e.g., use identical cell passages, serum-free media) and perform dose-response curves (0.1–100 µM). Cross-validate findings with orthogonal assays (e.g., apoptosis via flow cytometry alongside cytotoxicity assays). Statistical tools like ANOVA identify significant outliers .

Q. How do computational methods aid in understanding metabolic stability and toxicity?

  • Methodological Answer : Use in silico tools like SwissADME to predict metabolic pathways (e.g., cytochrome P450 interactions) and toxicity (e.g., Ames test predictions). Molecular dynamics (MD) simulations (GROMACS) model compound stability in biological membranes. Pair these with experimental hepatotoxicity assays (e.g., lactate dehydrogenase release in HepG2 cells) for comprehensive risk assessment .

Q. What advanced analytical techniques confirm compound stability under physiological conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection monitors degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24–72 hours. Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify degradation products. X-ray crystallography (if crystals are obtainable) provides insights into solid-state stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.